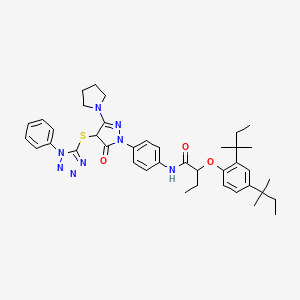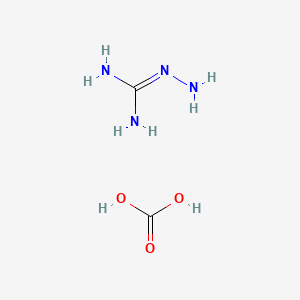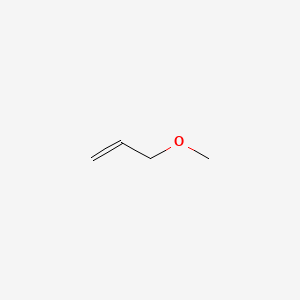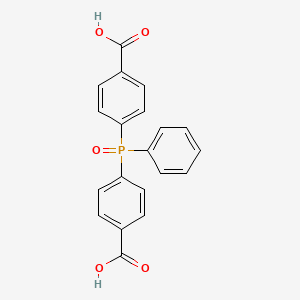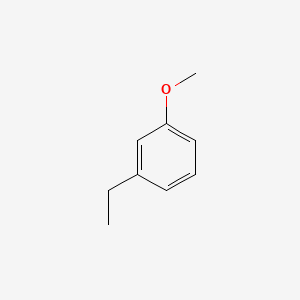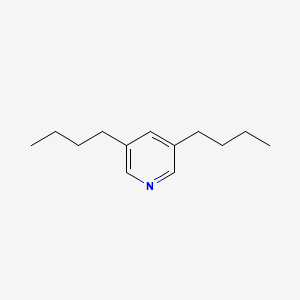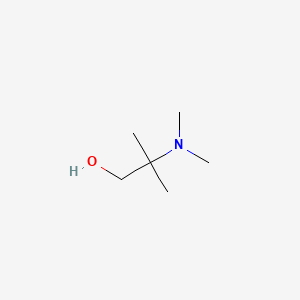
2-(Dimethylamino)-2-methylpropan-1-ol
Übersicht
Beschreibung
2-Dimethylamino-2-methylpropanol solution (DMAMP-80™ ) is a propanol amine derivative. It is applicable as synthetic intermediate, emulsifying amine and vapor phase corrosion inhibitor. It shows low volatility and higher catalytic activity which makes it a viable alternative to DMEA (dimethylethanolamine) owing in the foam formulation process. It is a non-lachrymator, shows low toxicity profile and has been approved by FDA for indirect food contact. 2-Dimethylamino-2-methyl-1-propanol (DMAMP) has been reported to show good antimicrobial properties against a mixed flora of fungi and bacteria in cutting fluids. The photocatalytic degradation of DMAMP in the presence of TiO2 particles and UV-A (λ = 365nm) radiation has been investigated.
Wissenschaftliche Forschungsanwendungen
Kontrollierte Pestizidfreisetzung
Dmamp-Derivate wurden bei der Synthese von stimuli-responsiven Polymeren für die kontrollierte Pestizidfreisetzung eingesetzt. Beispielsweise hat sich ein Chitosan-Copolymer, das mit Poly(2-Dimethylamino-ethylmethacrylat) (PDMAEMA) gepfropft wurde, als vielversprechend für die Herstellung von Mikrokapseln erwiesen, die Pestizide wie Pyraclostrobin als Reaktion auf pH- und Temperaturänderungen freisetzen . Dieser Ansatz zielt darauf ab, die Wirksamkeit von Pestiziden zu verbessern und gleichzeitig ihre Umweltbelastung zu reduzieren.
Arzneimittel- und Genverabreichungssysteme
Im Bereich der biomedizinischen Anwendungen wurden Dmamp-basierte Polymere für ihre Fähigkeit untersucht, Mizellen zu bilden, die Medikamente und DNA gemeinsam laden können und eine vielversprechende Strategie für die Krebstherapie bieten . Die amphiphile Natur dieser Polymere ermöglicht die Bildung von Mizellenkomplexen in wässrigen Medien, die für die gleichzeitige Verabreichung von Antikrebsmitteln und genetischem Material verwendet werden können.
Okuläre Arzneimittelverabreichung
Dmamp-haltige Polymere wurden für okuläre Arzneimittelverabreichungssysteme entwickelt. Ein vernetztes PDMAEMA-Nanogel, das mit Pilocarpinhydrochlorid beladen ist, wurde synthetisiert und dient als potenzielles System zur Verabreichung von Medikamenten an das Auge . Diese Anwendung nutzt die mucoadhäsiven Eigenschaften von PDMAEMA, die eine anhaltende Freisetzung des Medikaments am Wirkort ermöglichen.
Antikrebstherapie
Die thermosensitiven Eigenschaften von PDMAEMA wurden genutzt, um Nanogel für die Antikrebstherapie zu entwickeln. Diese Nanogel können als Medikamentenverabreichungssysteme für Chemotherapeutika wie Doxorubicin verwendet werden und bieten einen gezielten Ansatz für die Krebsbehandlung . Die Fähigkeit, auf Temperaturänderungen zu reagieren, ermöglicht die kontrollierte Freisetzung von Medikamenten an Tumorgestellen.
Verbesserung der Photostabilität
In der Agrarwissenschaft wurden Dmamp-Derivate verwendet, um die Photostabilität von Pestiziden zu verbessern. Mikroverkapselungstechniken unter Verwendung von PDMAEMA haben sich als wirksam erwiesen, die Stabilität von lichtempfindlichen Verbindungen unter UV-Bestrahlung deutlich zu verbessern . Diese Anwendung ist entscheidend für die Verlängerung der Haltbarkeit und Wirksamkeit von Pestiziden.
Reduzierung der akuten Toxizität
Die Verwendung von Dmamp-basierten Mikrokapseln wurde mit einer Reduzierung der akuten Toxizität gegenüber Wasserorganismen in Verbindung gebracht. Studien haben gezeigt, dass die Verkapselung von Pestiziden in diesen Mikrokapseln zu geringeren Toxizitätswerten im Vergleich zu freien Pestiziden führen kann, was mit den kontrollierten Freisetzungsprofilen übereinstimmt . Dies ist besonders wichtig, um die Auswirkungen von Pestiziden auf Nicht-Zielarten zu minimieren.
Wirkmechanismus
Target of Action
2-(Dimethylamino)-2-methylpropan-1-ol, also known as Dmamp, is a propanol amine derivative . It primarily targets resin systems where precuring, gelation, or other evidence of instability is troublesome .
Mode of Action
Dmamp acts as an emulsifying agent, corrosion inhibitor, resin solubilizer, catalyst, additive, and synthesis agent . It interacts with its targets by forming a stable emulsion, inhibiting corrosion, solubilizing resins, and catalyzing reactions .
Biochemical Pathways
It’s known that dmamp plays a crucial role in the foam formulation process due to its low volatility and higher catalytic activity .
Pharmacokinetics
Its high boiling point minimizes loss while heating the emulsifier . This suggests that Dmamp may have good bioavailability due to its stability under heat.
Result of Action
Dmamp shows good antimicrobial properties against a mixed flora of fungi and bacteria in cutting fluids . It also contributes to reduced fire hazards due to its high flash point .
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of Dmamp. Its low volatility and high boiling point suggest that it remains stable and effective even under high temperatures .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(Dimethylamino)-2-methylpropan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It acts as a nucleophile in biochemical processes, participating in the formation of covalent bonds with electrophilic centers on biomolecules. This compound interacts with enzymes such as acetylcholinesterase, where it inhibits the enzyme’s activity by forming a stable complex with the active site. Additionally, it can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades. This compound can also affect gene expression by interacting with transcription factors and altering their binding affinity to DNA. Furthermore, it impacts cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to the active sites of enzymes, inhibiting or activating their activity. For example, it inhibits acetylcholinesterase by forming a covalent bond with the serine residue in the enzyme’s active site. This compound can also interact with DNA, leading to changes in gene expression by altering the binding affinity of transcription factors. Additionally, it can modulate the activity of ion channels and receptors, affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to heat, light, or acidic conditions. Long-term exposure to this compound can lead to changes in cellular function, including altered gene expression and metabolic activity. In in vitro studies, it has been observed that the compound’s effects on cellular processes can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and improve memory by modulating neurotransmitter levels in the brain. At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range leads to beneficial effects, while doses beyond this range result in adverse effects. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, it undergoes oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. In phase II metabolism, these metabolites are conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with transporters and binding proteins. This compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular processes. The distribution of this compound within tissues can vary depending on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it can be directed to the nucleus, where it interacts with transcription factors and influences gene expression. Additionally, it can localize to the plasma membrane, where it modulates the activity of ion channels and receptors. The subcellular localization of this compound is essential for its role in cellular signaling and metabolic processes .
Eigenschaften
IUPAC Name |
2-(dimethylamino)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,5-8)7(3)4/h8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIBIDPMFSLGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10026-98-9 (hydrochloride), 67874-85-5 (maleate) | |
| Record name | 2-(N,N-Dimethylamino)-2-methyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6044721 | |
| Record name | 2-(Dimethylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7005-47-2 | |
| Record name | 2-(Dimethylamino)-2-methyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7005-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N,N-Dimethylamino)-2-methyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF CS-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 2-(dimethylamino)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Dimethylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(DIMETHYLAMINO)-2-METHYLPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZWG40UQ9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



